4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Description
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Properties
IUPAC Name |
4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-18(12-3-6-16-17(9-12)25-8-2-7-24-16)19(21-20-11)14-5-4-13(22)10-15(14)23/h3-6,9-10,22-23H,2,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMKDCAQHLJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and agriculture.
Chemical Structure
The molecular formula of the compound is , and it features a benzene core substituted with a pyrazole and a benzodioxepin moiety. The structural complexity suggests various possible interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzodioxepins have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria and fungi | |
| Benzodioxepin derivatives | Antifungal | Pyricularia oryae |
Insecticidal Activity
Insecticidal properties have been noted for compounds featuring the pyrazole ring. For example, related compounds exhibited lethal effects on pests such as Mythimna separate and Helicoverpa armigera. The efficacy was attributed to their ability to interfere with insect hormonal systems or metabolic processes.
| Compound | Activity | Target Insect | Mortality Rate (%) | Reference |
|---|---|---|---|---|
| This compound | Insecticidal | Mythimna separate | 70% at 500 mg/L |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing structural damage.
- Hormonal Interference : Insecticidal activity may arise from disrupting hormonal signaling pathways in target pests.
Case Studies
Several case studies have documented the efficacy of related compounds:
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of benzodioxepin derivatives against Pyricularia oryae, demonstrating an inhibition rate of up to 77.8% for certain derivatives at specified concentrations. This suggests potential applications in agricultural fungicides.
Case Study 2: Insecticidal Testing
In another investigation, a series of pyrazole-linked compounds were tested for insecticidal properties against common agricultural pests. The results indicated that specific structural modifications enhanced toxicity and selectivity towards target insects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
